2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid

Lipophilicity Drug design Physicochemical profiling

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is a benzimidazole–thioether–butyric acid hybrid (C₁₂H₁₄N₂O₂S; MW 250.32 g/mol) distinguished by a 6-methyl substitution on the benzimidazole core and a 2-thiobutanoic acid side chain. Vendors supply this compound at purities of 95–98%.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 696601-79-3
Cat. No. B1351558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
CAS696601-79-3
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)C
InChIInChI=1S/C12H14N2O2S/c1-3-10(11(15)16)17-12-13-8-5-4-7(2)6-9(8)14-12/h4-6,10H,3H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyVEERFSCCRPWLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid (CAS 696601-79-3): Procurement-Relevant Identity and Physicochemical Baseline


2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is a benzimidazole–thioether–butyric acid hybrid (C₁₂H₁₄N₂O₂S; MW 250.32 g/mol) distinguished by a 6-methyl substitution on the benzimidazole core and a 2-thiobutanoic acid side chain. Vendors supply this compound at purities of 95–98% [1]. Its computed XLogP3 of 3.2, two hydrogen-bond donors, four acceptors, and four rotatable bonds position it in a moderate-lipophilicity space that is pharmacokinetically distinct from both its des-methyl analog (CAS 21547-71-7) and its propanoic acid homolog (CAS 728035-45-8), establishing a non-interchangeable identity before any biological assay is considered.

Why 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid Cannot Be Interchanged with In-Class Analogs


Compounds sharing the benzimidazol-2-ylthio-alkanoic acid scaffold are not functionally equivalent because small structural variations—such as replacing the 6-methyl with hydrogen (CAS 21547-71-7), shortening the acid chain from butyric to propionic (CAS 728035-45-8), or shifting the alkyl substitution from the benzene ring to the imidazole nitrogen (CAS 436088-88-9)—produce measurable alterations in lipophilicity, hydrogen-bonding capacity, and steric profile [1]. In the closely related chymase-inhibitor patent series, positional methylation changes IC₅₀ values by an order of magnitude [2], demonstrating that even single-atom modifications are consequential. Procurement of the exact CAS 696601-79-3 entity is therefore mandatory for reproducible structure–activity studies.

Quantitative Differentiation Evidence for 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid Versus Closest Analogs


Lipophilicity Shift (XLogP3) Relative to Des-Methyl and Propanoic Acid Analogs Drives Differential Permeability Potential

The computed partition coefficient (XLogP3) of the target compound is 3.2, whereas the des-methyl analog 2-(1H-benzoimidazol-2-ylsulfanyl)-butyric acid (CAS 21547-71-7) has an XLogP3 of 2.4, and the propanoic acid homolog 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-propanoic acid (CAS 728035-45-8) has an XLogP3 of 2.7 [1][2][3]. The +0.8 log unit increase versus the des-methyl compound corresponds to a roughly sixfold increase in predicted membrane partitioning, which is relevant for cell-based permeability and ADME screening consistency [1].

Lipophilicity Drug design Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile Distinguishes the 6-Methyl-Butyric Acid from N-Alkyl and Shorter-Chain Analogs

The target compound possesses 2 hydrogen-bond donors (benzimidazole NH + carboxylic acid OH) and 4 hydrogen-bond acceptors. In contrast, the N-ethyl analog (CAS 436088-88-9) has only 1 hydrogen-bond donor (carboxylic acid OH) because the imidazole NH is alkylated; the propanoic acid analog (CAS 728035-45-8) retains 2 donors but has a reduced rotatable bond count of 3 versus 4 for the butyric acid compound [1][2]. This difference alters both solid-state packing propensity and solvent-accessible hydrogen-bonding capacity, directly affecting solubility in polar aprotic media used in screening workflows.

Hydrogen bonding Solubility Crystal engineering

Commercially Available Purity Grades and Vendor Differentiation Enabling Reproducible Procurement

Multiple independent vendors supply 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid at verified purity grades: Leyan offers 98% purity ; Chemenu supplies 95%+ purity ; Santa Cruz Biotechnology provides lot-specific Certificates of Analysis . In contrast, the des-methyl analog (CAS 21547-71-7) is typically listed at 95% purity by the same vendors , and the propanoic acid analog (CAS 728035-45-8) is offered at 97% . The availability of 98% grade material for the target compound supports more stringent assay requirements compared to the 95% baseline typical for the unsubstituted analog.

Analytical chemistry Procurement Reproducibility

Patent-Class Chymase Inhibitory Activity Indicates Nanomolar Potency Achievable Only with Specific Substitution Patterns

In the patent literature on benzimidazol-2-ylthio-alkanoic acid chymase inhibitors, the compound 4-(1-((1,4-dimethylindol-3-yl)methyl)benzimidazol-2-ylthio)butanoic acid (Ia) exhibited a human chymase IC₅₀ of 1–10 nM [1]. The X-ray co-crystal structure of a closely related benzimidazole–thioether inhibitor (TJK002, PDB 4KP0) confirms that the 2-thioether side chain occupies the S1 pocket while the benzimidazole N-1 substituent directs hydrophobic recognition [2]. The 6-methyl substitution on the target compound is anticipated to modulate S1-pocket shape complementarity in a manner analogous to the 4-methylbenzothiophenylmethyl motif in the crystallized ligand, though direct IC₅₀ data for CAS 696601-79-3 have not been published.

Chymase inhibition Inflammation Cardiovascular

Recommended Application Scenarios for 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid (CAS 696601-79-3)


Chymase-Focused Medicinal Chemistry SAR Expansion

When a benzimidazole-thioether-alkanoic acid lead series has been established against human chymase (e.g., via the Teijin patent family), the 6-methyl substitution on the benzimidazole ring of CAS 696601-79-3 provides a defined vector for exploring substituent effects on the S1 pocket. The XLogP3 of 3.2 and the presence of both imidazole NH and carboxylic acid OH donors make this compound a suitable intermediate-lipophilicity probe for correlating computed properties with measured IC₅₀ shifts in a focused library [1][2].

Comparative Physicochemical Profiling in ADME Screening Cascades

The compound's computed XLogP3 of 3.2 and its differentiation from the des-methyl analog (ΔXLogP3 = +0.8) make it a valuable tool compound for permeability–lipophilicity relationship studies. Procurement of CAS 696601-79-3 at 98% purity enables parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability measurements where lipophilicity-driven flux differences between the 6-methyl and des-methyl analogs can be quantified with minimal interference from impurities [3].

Hydrogen-Bond-Dependent Co-Crystallization and Solid-State Screening

With 2 hydrogen-bond donors and 4 acceptors, this compound has a higher donor count than the N-ethyl analog (1 donor) and greater conformational flexibility than the propanoic acid analog (4 vs. 3 rotatable bonds). These features make it a candidate for systematic co-crystal screening with pharmaceutically relevant co-formers where both the benzimidazole NH and the carboxylic acid OH are required for supramolecular synthon formation [4].

Reproducible Screening Library Procurement

When assembling a benzimidazole-focused screening deck, the availability of CAS 696601-79-3 from multiple independent vendors at defined purity grades (95%+ to 98%) ensures assay-ready sourcing. The lot-specific Certificates of Analysis provided by Santa Cruz Biotechnology further support GLP-like documentation requirements in academic screening centers and biotech hit-to-lead programs .

Quote Request

Request a Quote for 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.